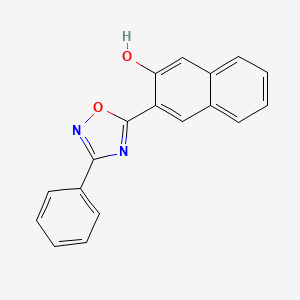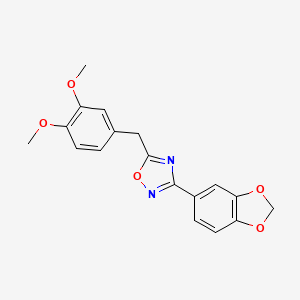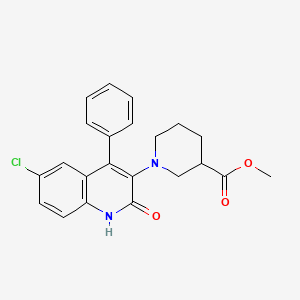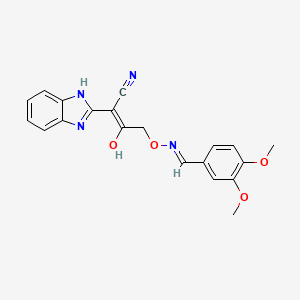![molecular formula C19H20BrN3OS B10873900 (1S,5R)-N-(2-bromo-4-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B10873900.png)
(1S,5R)-N-(2-bromo-4-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~11~-(2-BROMO-4-METHYLPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7310~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE is a complex organic compound with a unique structure It is characterized by the presence of a bromo-substituted phenyl group, a diazatricyclic core, and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N11-(2-BROMO-4-METHYLPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Bromo-Substituted Phenyl Intermediate: This step involves the bromination of 4-methylphenyl isocyanate to form 2-bromo-4-methylphenyl isocyanate.
Cyclization Reaction: The bromo-substituted phenyl intermediate undergoes a cyclization reaction with appropriate reagents to form the diazatricyclic core.
Introduction of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~11~-(2-BROMO-4-METHYLPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carbothioamide group.
Cyclization Reactions: The diazatricyclic core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted phenyl derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
N~11~-(2-BROMO-4-METHYLPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N11-(2-BROMO-4-METHYLPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The bromo-substituted phenyl group and the diazatricyclic core play crucial roles in its binding to enzymes and proteins. The carbothioamide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenyl isocyanate
- 2-Bromo-4-methylphenyl isothiocyanate
- 2-Bromo-4’-methylacetophenone
Uniqueness
N~11~-(2-BROMO-4-METHYLPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE is unique due to its complex diazatricyclic core and the presence of both bromo and carbothioamide functional groups. This combination of features is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C19H20BrN3OS |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(1S,9R)-N-(2-bromo-4-methylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
InChI |
InChI=1S/C19H20BrN3OS/c1-12-5-6-16(15(20)7-12)21-19(25)22-9-13-8-14(11-22)17-3-2-4-18(24)23(17)10-13/h2-7,13-14H,8-11H2,1H3,(H,21,25)/t13-,14-/m0/s1 |
InChI Key |
CVOPZPPLAQLZKP-KBPBESRZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=S)N2C[C@@H]3C[C@@H](C2)C4=CC=CC(=O)N4C3)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzyl-8,9-diphenyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10873821.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10873829.png)
![2-[(4-Methoxybenzoyl)amino]-N~1~-(1-{[2-(4-methoxybenzoyl)hydrazino]carbonyl}propyl)benzamide](/img/structure/B10873832.png)



![2-{4-imino-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-N,N-dimethylethanamine](/img/structure/B10873864.png)
![ethyl 2-{[({6-[2-(acetylamino)phenyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10873870.png)

![(2E)-6-hydroxy-2-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,2-dihydro-3H-indol-3-one](/img/structure/B10873882.png)
![2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10873883.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10873890.png)
![4-[3-(1-Adamantyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]-1-benzenesulfonamide](/img/structure/B10873895.png)
